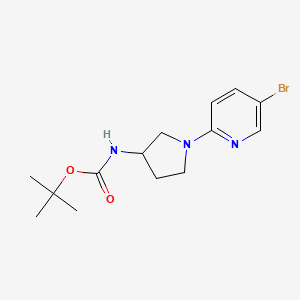

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Beschreibung

Historical Development of Pyrrolidine-Based Carbamates

Pyrrolidine, a five-membered saturated heterocycle, has been a cornerstone of organic chemistry since its identification in natural alkaloids such as nicotine and hygrine. Its synthetic accessibility and structural versatility led to its incorporation into pharmaceutical agents, including the racetam class of nootropics (e.g., piracetam) and cholinesterase inhibitors. The integration of carbamate groups into pyrrolidine frameworks emerged as a strategic innovation to modulate biological activity and metabolic stability. Early work focused on N-substituted pyrrolidines, where carbamate moieties served as protective groups or pharmacophores. For instance, proline-based carbamates, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, demonstrated selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the therapeutic potential of this hybrid architecture.

The evolution of pyrrolidine-carbamate hybrids accelerated with advancements in stereocontrolled synthesis and computational modeling. Researchers leveraged the pyrrolidine ring’s conformational rigidity to design compounds with enhanced target affinity, while the carbamate group provided a tunable handle for optimizing pharmacokinetic properties. The introduction of tert-butyl carbamates, as seen in tert-butyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate, further exemplified efforts to balance steric bulk and solubility. These developments laid the groundwork for complex derivatives like tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, which integrates a bromopyridine moiety for electronic modulation.

Significance of Pyrrolidine and Bromopyridine Motifs in Medicinal Chemistry

The pyrrolidine ring’s significance stems from its ability to enforce specific three-dimensional conformations, which are critical for interactions with biological targets. Its saturated structure reduces metabolic susceptibility compared to aromatic heterocycles, while the nitrogen atom serves as a hydrogen bond donor or acceptor. In tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, the pyrrolidine core likely enhances binding to enzymes or receptors through preorganization of the carbamate and bromopyridine groups into bioactive conformations.

The bromopyridine moiety introduces distinct electronic and steric effects. Bromine’s electronegativity and polarizability can enhance intermolecular interactions, such as halogen bonding, while the pyridine ring’s aromaticity contributes to π-stacking interactions. Although the provided search results do not explicitly address bromopyridine-containing compounds, analogous studies on halogenated aryl groups in pyrrolidine carbamates suggest that bromine substitution at the para or meta positions can improve target affinity and selectivity. For example, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate exhibited potent BChE inhibition (IC~50~ = 28.21 μM), highlighting the favorable impact of bromine on activity.

Stereochemical Considerations of Pyrrolidine-3-yl Carbamates

Stereochemistry plays a pivotal role in the biological activity of pyrrolidine derivatives. The 3-position carbamate in tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate introduces a chiral center, necessitating careful control during synthesis to ensure enantiomeric purity. Studies on analogous compounds, such as (2S)-configured proline carbamates, revealed that stereochemical alignment with enzymatic active sites is crucial for inhibitory potency. For instance, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate showed superior AChE inhibition (IC~50~ = 46.35 μM) compared to its R-isomer, underscoring the importance of absolute configuration.

Molecular docking analyses further elucidate how stereochemistry influences binding modes. In recombinant human AChE, the (2S) configuration of proline-based carbamates facilitates optimal positioning of the carbamate carbonyl group for hydrogen bonding with catalytic triads. Similarly, the tert-butyl group’s spatial orientation in tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate may shield the carbamate linkage from enzymatic hydrolysis, enhancing metabolic stability.

Structural Comparison with Related Compounds in the Scientific Literature

Comparative analysis of tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate with literature-reported analogues reveals key structural distinctions and their pharmacological implications:

The tert-butyl group’s lower lipophilicity (clogP ~3.5 vs. 5.28) may enhance aqueous solubility compared to benzyl carbamates, potentially improving bioavailability. Conversely, the bromopyridine moiety’s electronic effects could mimic the role of halogenated aryl groups in enhancing target engagement, as observed in BChE inhibitors.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJHINVCNZFKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electrophilic 5-bromopyridin-2-yl moiety undergoes NAS reactions under specific conditions. Bromine substitution typically occurs at the ortho or para positions relative to the pyridine nitrogen.

Example Reaction:

Replacement of bromine with amines or alkoxy groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium amide | Anhydrous THF, 0°C → 25°C | 5-Aminopyridine derivative | 62–76% | |

| Potassium methoxide | Methanol, reflux | 5-Methoxypyridine derivative | 55% |

Key Observations:

-

Lithium hexamethyldisilazane (LiHMDS) enhances reactivity in polar aprotic solvents like THF .

-

Steric hindrance from the pyrrolidine ring slows substitution compared to non-cyclic analogs.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding a free amine:

| Acid | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dichloromethane | 2 h | 89% | |

| Trifluoroacetic acid | DCM | 1 h | 95% |

Applications:

Reductive Bromine Removal

Catalytic hydrogenation selectively removes bromine without affecting the carbamate group:

| Catalyst | Pressure | Solvent | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | 1 atm | Ethanol | 78% | |

| Raney Ni | 3 atm | THF | 65% |

Ring Functionalization

The pyrrolidine ring participates in:

-

Oxidation: Conversion to pyrrolidinone using RuO₄ or NaIO₄.

-

Alkylation: Quaternization of the nitrogen with alkyl halides.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 72% |

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki Reaction:

| Catalyst | Base | Yield | Source |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 81% | |

| Pd(OAc)₂/XPhos | CsF | 88% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate serves as a precursor for developing drugs targeting specific biological pathways. Its structural characteristics allow it to act as a scaffold for designing inhibitors of enzymes and receptors. For instance, compounds derived from this structure have shown potential in modulating biological activity against various diseases, including cancer and neurological disorders.

Synthesis of Heterocyclic Compounds

The compound is frequently utilized as an intermediate in the synthesis of heterocyclic compounds. These compounds are essential in pharmaceuticals due to their diverse biological activities. The presence of both bromopyridine and pyrrolidine rings enhances the reactivity of this compound, facilitating the formation of more complex structures through various synthetic routes.

Agrochemicals

In the agrochemical industry, tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is employed in the development of pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical formulations.

Case Study 1: Development of Enzyme Inhibitors

A study demonstrated the synthesis of enzyme inhibitors using tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate as a key intermediate. The resulting compounds exhibited significant inhibitory activity against specific targets involved in tumor growth, showcasing the compound's potential in cancer therapy.

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on modifying tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate to develop new agrochemicals with improved pest resistance. The modifications led to compounds that not only demonstrated enhanced efficacy but also reduced environmental impact compared to existing products.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:

tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate: This compound has a pyrazine ring instead of a pyridine ring, which can lead to different reactivity and biological activity.

tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: This compound has a methyl group instead of a pyrrolidine ring, affecting its steric and electronic properties.

These comparisons highlight the unique structural features and reactivity of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, making it a valuable compound in various fields of research.

Biologische Aktivität

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the molecular formula C14H21BrN2O2. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, comparisons with similar compounds, and relevant case studies.

The synthesis of tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

The biological activity of tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. This interaction can influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that compounds similar to tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate may exhibit anticancer properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of pyridine and pyrrolidine rings are known to contribute to the bioactivity against various pathogens, making them promising candidates for further exploration in antimicrobial drug development .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate | Pyrazine instead of Pyridine | Different reactivity patterns |

| tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate | Methyl group instead of Pyrrolidine | Altered steric and electronic properties |

These comparisons highlight how slight modifications in structure can lead to variations in biological effectiveness and therapeutic potential.

Study on Antidepressant Activity

A study focusing on piperazine-containing drugs noted that compounds with similar structural motifs as tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate exhibited antidepressant effects through modulation of serotonin receptors. This suggests that our compound could potentially influence mood-related pathways, warranting further investigation into its psychopharmacological effects .

Inhibition Studies

Recent research identified novel inhibitors derived from high-throughput screening that share structural similarities with our compound. These inhibitors showed significant activity against specific protein targets involved in disease processes, indicating that tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate could also serve as a lead compound for developing new therapeutic agents .

Q & A

Q. Q1. What are the key synthetic routes for tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling tert-butyl carbamate derivatives with brominated pyridine intermediates. For example:

- Step 1: React pyrrolidin-3-ylamine with 5-bromo-2-pyridyl halides to form the pyrrolidine-pyridine scaffold.

- Step 2: Protect the amine group using tert-butyloxycarbonyl (Boc) under basic conditions (e.g., NaHCO₃ in THF) .

Critical parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of reagents. Higher yields (>70%) are achieved with slow addition of Boc-anhydride and inert atmosphere .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromopyridine protons at δ 7.8–8.2 ppm, tert-butyl group at δ 1.3–1.5 ppm). See patent data for analogous compounds .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₄H₂₀BrN₃O₂: ~342.08 g/mol).

- HPLC-PDA: Purity (>95%) is validated using C18 columns with acetonitrile/water gradients .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Respiratory protection is required if airborne particles form during milling .

- Storage: Store at 2–8°C in airtight containers to prevent decomposition. Avoid exposure to moisture or strong acids/bases .

- Waste Disposal: Follow hazardous waste regulations (e.g., incineration via licensed facilities) .

Advanced Research Questions

Q. Q4. How does the bromine substituent on the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer: The 5-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show:

Q. Q5. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values ranging from 1–10 µM) may arise from:

- Solvent Effects: DMSO concentration >1% can denature proteins. Use lower concentrations (<0.5%) .

- Assay Conditions: Validate pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) consistency.

- Control Experiments: Include positive controls (e.g., staurosporine for kinase assays) and replicate data across ≥3 independent trials .

Q. Q6. How does the tert-butyl carbamate group affect metabolic stability in pharmacokinetic studies?

Methodological Answer: The Boc group enhances stability by:

- Steric Shielding: Reducing enzymatic hydrolysis in plasma (t₁/₂ > 6 hours vs. <1 hour for unprotected amines) .

- Lipophilicity: LogP increases by ~1.5 units, improving membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .

Validate using LC-MS/MS to monitor degradation products (e.g., tert-butyl alcohol) in microsomal assays .

Q. Q7. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PyRx to model binding to kinases or GPCRs. Focus on the bromopyridine moiety’s π-π stacking with aromatic residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

- QSAR Models: Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values using Gaussian09 .

Q. Q8. How can structural analogs be designed to improve selectivity for specific biological targets?

Methodological Answer: Modify the:

- Pyrrolidine Ring: Introduce substituents (e.g., methyl, fluoro) to alter steric/electronic profiles.

- Boc Group: Replace with alternative carbamates (e.g., benzyl, allyl) to tune solubility .

- Pyridine Core: Substitute bromine with trifluoromethyl or cyano groups for enhanced binding affinity .

Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.